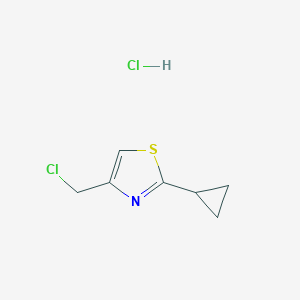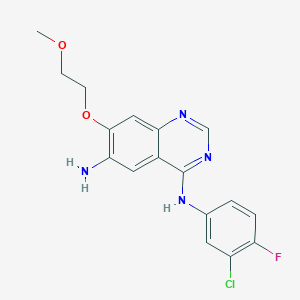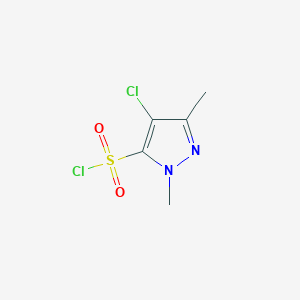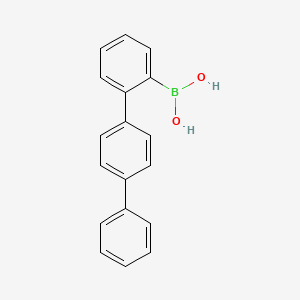![molecular formula C26H23F2NO4 B1358405 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate CAS No. 190448-46-5](/img/structure/B1358405.png)
1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate is a useful research compound. Its molecular formula is C26H23F2NO4 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Synthesis and Biotransformation
- Rhodococcus fascians MO22 has been used for the microbial reduction of a closely related compound to synthesize Ezetimibe, a cholesterol absorption inhibitor (Kyslíková et al., 2010).
- Enzymatic methods, specifically using lipases, have been developed for synthesizing intermediates of Ezetimibe (Singh et al., 2013).
- Fungi like Beauvaria bassiana and Cunninghamella blakesleeana have been employed for the biotransformation of Ezetimibe, highlighting their ability to metabolize halogenated compounds (Pervaiz et al., 2014).
Chemical Synthesis and Structural Analysis
- The first synthesis of a related compound, potentially a new cholesterol absorption inhibitor, from 4-fluorobenzaldehyde was accomplished, emphasizing the significance of such compounds in medical chemistry (Guillon et al., 2000).
- Crystal structure analysis of Ezetimibe, a derivative of the compound, was performed to understand its molecular arrangement, crucial for its biological activity (Brüning et al., 2010).
- Structural transformations of Ezetimibe using various chemical reactions have been studied, providing insights into potential modifications for therapeutic applications (Gummidi et al., 2019).
Metabolic and Pharmacokinetic Studies
- Studies on the metabolic pathway of Ezetimibe in human liver and intestinal enzymes revealed insights into its biotransformation and potential interaction with other drugs (Ghosal et al., 2004).
- The absorption, metabolism, and excretion of Ezetimibe in humans were characterized, providing essential data for its pharmacokinetic profiling (Patrick et al., 2002).
Potential Antimicrobial and Antitumor Applications
- Compounds structurally related to 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate have shown antimicrobial activity, indicating potential use in developing new antimicrobial agents (Nagamani et al., 2018).
- Synthesis of derivatives from similar compounds has revealed selective anti-tumor activities, suggesting a role in cancer therapy (Jing, 2011).
properties
IUPAC Name |
[1-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRXXWTCQBULQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623908 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate | |
CAS RN |
190448-46-5 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)









